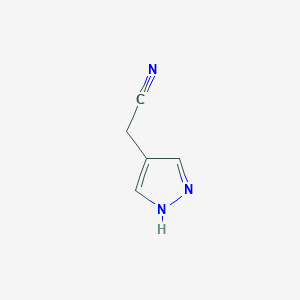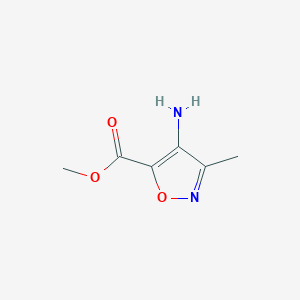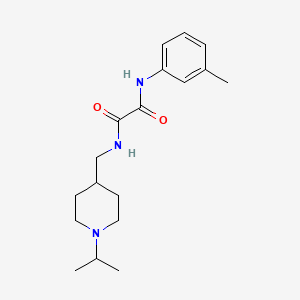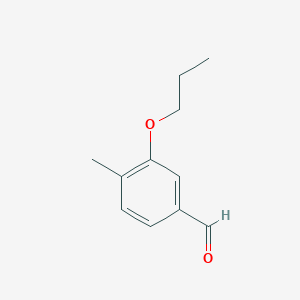![molecular formula C30H24O6 B2535004 5'-(4-カルボキシフェニル)-2',4',6'-トリメチル-[1,1':3',1''-ターフェニル]-4,4''-ジカルボン酸 CAS No. 1246562-60-6](/img/structure/B2535004.png)
5'-(4-カルボキシフェニル)-2',4',6'-トリメチル-[1,1':3',1''-ターフェニル]-4,4''-ジカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is a complex organic compound with the molecular formula C30H24O6 and a molecular weight of 480.51 g/mol . This compound is characterized by its three carboxyphenyl groups attached to a central trimethylphenyl core, making it a highly functionalized aromatic acid. It is commonly used in research and industrial applications due to its unique structural properties.
科学的研究の応用
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
作用機序
Target of Action
The primary targets of 5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, also known as mesitylenetribenzoic acid, are metal ions. This compound is often used as a linker in the synthesis of Metal-Organic Frameworks (MOFs), where it binds to metal ions such as thorium , copper , and zinc .
Mode of Action
Mesitylenetribenzoic acid interacts with its targets by forming coordination bonds with the metal ions. In the case of thorium-based MOFs, thorium (IV) forms the central unit of the MOFs in mononuclear and binuclear clusters . In copper-based MOFs, the compound forms a reduced-symmetry ligand, leading to three types of channels with various functional sites .
Biochemical Pathways
The biochemical pathways affected by mesitylenetribenzoic acid are primarily related to the formation and function of MOFs. These frameworks have been widely studied and applied in the fields of luminescence, adsorption, catalysis, and waste treatment .
Pharmacokinetics
The solubility and stability of the mofs synthesized using this compound can be influenced by factors such as temperature and solvent used .
Result of Action
The molecular and cellular effects of mesitylenetribenzoic acid’s action are seen in the properties of the MOFs it helps to form. For example, thorium-based MOFs show blue ligand-based luminescence under an ultraviolet environment . Copper-based MOFs exhibit excellent CO2 cycloaddition efficiency towards propylene oxide .
Action Environment
The action, efficacy, and stability of mesitylenetribenzoic acid are influenced by environmental factors such as temperature, solvent, and the presence of metal ions. For instance, the synthesis of MOFs using this compound typically involves solvothermal reactions at specific temperatures . The choice of solvent can also affect the properties of the resulting MOFs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3,5-tris(4-carboxyphenyl)benzene with trimethylbenzene under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetic acid, with the addition of catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
類似化合物との比較
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: A similar compound with three carboxyphenyl groups attached to a benzene core.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Another related compound with a triazine core instead of a benzene core.
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid is unique due to its trimethylphenyl core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .
特性
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6/c1-16-25(19-4-10-22(11-5-19)28(31)32)17(2)27(21-8-14-24(15-9-21)30(35)36)18(3)26(16)20-6-12-23(13-7-20)29(33)34/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZGWJKXHZWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)





![2-[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2534933.png)
![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)

![3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2534942.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

